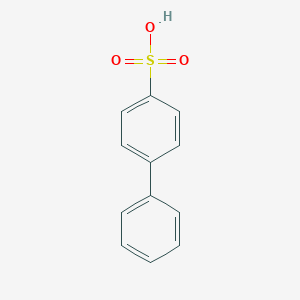

4-Biphenylsulfonsäure

Übersicht

Beschreibung

The compound “[1,1'-Biphenyl]-4-sulfonic acid” is a biphenyl derivative where a sulfonic acid group is attached to the fourth carbon of one of the phenyl rings. This functional group makes the compound an interesting candidate for various chemical applications due to its potential for forming sulfonate complexes and its reactivity in sulfonation reactions .

Synthesis Analysis

The synthesis of biphenyl sulfonic acid derivatives can be achieved through different methods. For instance, the sulfonation of biphenyl leads to the formation of the 4-sulfonic acid, among other sulfonated products . Novel sulfonic acid functionalized ionic liquids have been used to catalyze multicomponent reactions, indicating the versatility of sulfonic acid derivatives in synthesis . Additionally, biphenyl-based sulfonic acid derivatives have been synthesized for anhydrous proton conduction, where the sulfonic acid moiety is attached to the biphenyl core .

Molecular Structure Analysis

The molecular structure of biphenyl sulfonic acid derivatives can significantly influence their properties. For example, the presence of a single sulfonato ligand in certain bis-phenylbismuth sulfonates has been shown to increase bactericidal activity towards Helicobacter pylori . The molecular structure of these compounds is characterized by polymeric helical chain structures with four-coordinate Bi atoms bridging between two sulfonate O atoms .

Chemical Reactions Analysis

Biphenyl sulfonic acid derivatives participate in various chemical reactions. The sulfonation process itself is a key reaction where the position of the sulfonic acid group on the biphenyl ring is determined by the reactivity order of the positions on the ring . Furthermore, the introduction of sulfonic acid groups into polymers has been shown to enhance their solubility and thermal stability, as well as to provide sites for proton conduction .

Physical and Chemical Properties Analysis

The introduction of sulfonic acid groups into biphenyl derivatives alters their physical and chemical properties. Sulfonated polyimides display good solubility in aprotic solvents and high desulfonation temperatures, indicating the stability of the sulfonic acid groups . The presence of sulfonic acid groups also affects the electrochemical properties, as seen in mesomorphic 4-(4'-alkoxy-(1,1'-biphenyl)-4-oxy)butane-1-sulfonic acids, which exhibit smectic phases and form lamellar proton conducting pathways . The thermal, electrochemical, and morphological characteristics of sulfonated polymers are influenced by the degree of sulfonation, which can be tailored to achieve desired properties .

Relevant Case Studies

Case studies involving “[1,1'-Biphenyl]-4-sulfonic acid” derivatives demonstrate their potential in various applications. For instance, the increased bactericidal activity of bis-phenylbismuth sulfonates against Helicobacter pylori is a significant finding in the medical field . In materials science, the synthesis of novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone shows the utility of sulfonic acid derivatives in creating high-performance materials with desirable properties such as high proton conductivity and mechanical strength .

Wissenschaftliche Forschungsanwendungen

Katalyse in der Cellulosehydrolyse

“4-Biphenylsulfonsäure” wird als Katalysator für die Hydrolyse von Cellulose zur Herstellung von D-Glucose verwendet. Es gilt als ein besserer Katalysator als Schwefelsäure für diesen Prozess, was zu höheren Ausbeuten an D-Glucose führt .

Synthese von aromatischen Polysulfonen

Diese Verbindung ist auch an der Synthese von aromatischen Polysulfonen beteiligt, die aufgrund ihrer thermischen Stabilität und mechanischen Eigenschaften wichtige Materialien sind, die in verschiedenen Hochleistungsanwendungen eingesetzt werden .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Mode of Action

It’s known that the compound is used as a catalyst for the hydrolysis of cellulose to prepare d-glucose . This suggests that it may interact with cellulose molecules, facilitating their breakdown into glucose.

Biochemical Pathways

Given its role in catalyzing the hydrolysis of cellulose, it may be involved in the metabolic pathways related to carbohydrate digestion and glucose production .

Result of Action

It’s known that the compound can facilitate the hydrolysis of cellulose into glucose , which could potentially influence energy production in cells.

Eigenschaften

IUPAC Name |

4-phenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTYUYVIGLIFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-82-5 (hydrochloride salt) | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062186 | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2113-68-0 | |

| Record name | [1,1′-Biphenyl]-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylsulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Biphenylsulfonic acid in the context of the presented research?

A1: 4-Biphenylsulfonic acid plays a crucial role as a salt former for the novel β2 adrenoceptor agonist, compound 10b, discussed in the research by []. This compound exhibited promising properties as a long-acting bronchodilator. The researchers identified the 4-biphenylsulfonic acid salt of 10b as a suitable form for inhaled drug delivery due to its crystalline and non-hygroscopic nature []. This highlights the importance of salt selection in pharmaceutical development for optimizing drug properties and delivery.

Q2: Is there a connection between 4-Biphenylsulfonic acid and the synthesis of laser dyes?

A2: Yes, 4-Biphenylsulfonic acid serves as a key starting material in the efficient synthesis of the Stilbene I laser dye []. The research describes a palladium-catalyzed coupling reaction between ethene and 4′-bromo-4-biphenylsulfonic acid. This reaction yields bis(triethylammonium) (E)−4,4′diphenylstilbene-4″,4″-disulfonate, which can be easily converted to its dipotassium salt, the Stilbene I dye []. This synthetic approach demonstrates the utility of 4-Biphenylsulfonic acid in accessing valuable compounds with applications in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)